3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one
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Overview
Description
3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the quinolone family This compound is characterized by its unique structure, which includes a nitro group, a phenethylamino group, and a phenyl group attached to a quinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes .
Mechanism of Action
The mechanism of action of 3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The phenethylamino group enhances the compound’s ability to bind to biological targets, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-nitro-4-quinolone: Shares the quinolone core but lacks the phenethylamino and phenyl groups.
4-nitro-9-phenyl-1H-indeno: Contains a nitro group and a phenyl group but has a different core structure.
Uniqueness
3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-nitro-1-phenyl-4-(2-phenylethylamino)quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c27-23-22(26(28)29)21(24-16-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)25(23)18-11-5-2-6-12-18/h1-14,24H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCQVHXTPRQOAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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